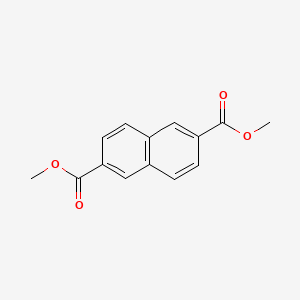

Dimethyl 2,6-naphthalenedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUVMLBYMPKZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029202 | |

| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

840-65-3 | |

| Record name | 2,6-Dimethyl 2,6-naphthalenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-2,6-naphthalenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 2,6-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl naphthalene-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Q5T8RS0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and primary applications of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). The information is intended for professionals in research, development, and quality control.

Core Properties and Data

This compound is a diester of 2,6-naphthalenedicarboxylic acid and methanol (B129727). It is a stable, white crystalline solid primarily used as a monomer in the synthesis of high-performance polymers.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of DM-2,6-NDC are summarized in the table below, providing a baseline for its handling, processing, and application.

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl naphthalene-2,6-dicarboxylate | [2] |

| Synonyms | 2,6-Dicarbomethoxynaphthalene, DM-2,6-NDC, NDC | [2][3] |

| CAS Number | 840-65-3 | [4] |

| Molecular Formula | C₁₄H₁₂O₄ | [2] |

| Molecular Weight | 244.24 g/mol | [2] |

| Appearance | White to almost white crystals or powder | [1][5] |

| Melting Point | 187-193 °C | [4][6] |

| Boiling Point | 378 °C (est.), 347.16°C (rough est.) | [1][5] |

| Density | 1.2379 g/cm³ (rough est.) | [5] |

| Vapor Pressure | 2.4 x 10⁻⁵ kPa at 25°C | [1] |

| Water Solubility | < 1 mg/L at 23°C (essentially insoluble) | [1] |

| Solubility in Solvents | Soluble in hot toluene | [3][6] |

| Flash Point | 232 °C |

Spectral Data Summary

Spectroscopic data is critical for the identification and structural elucidation of DM-2,6-NDC. Key spectral characteristics are outlined below.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and a characteristic singlet for the two equivalent methyl ester groups. | [2] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the methyl carbons, and the distinct aromatic carbons of the naphthalene core. | [6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 244. Key Fragments: m/z 213 ([M-OCH₃]⁺), 185 ([M-CO₂CH₃]⁺). | [6] |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C vibrations. | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and polymerization of DM-2,6-NDC are provided below.

Synthesis of this compound

This protocol describes the Fischer esterification of 2,6-naphthalenedicarboxylic acid.

Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid and methanol.

Materials:

-

2,6-Naphthalenedicarboxylic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ice water

-

Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

To a round bottom flask, add 2,6-naphthalenedicarboxylic acid (e.g., 20 g) and methanol (e.g., 150 mL).[6]

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).[6]

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[6]

-

Maintain the reflux for 24 hours to ensure the esterification reaction goes to completion.[6]

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) to precipitate the product.[6]

-

Collect the resulting white precipitate by vacuum filtration.[6]

-

Wash the collected solid thoroughly with deionized water to remove any residual acid and methanol.[6]

-

Dry the final product, this compound, in a vacuum oven.[6]

HPLC Method for Purity Analysis

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of DM-2,6-NDC.

Objective: To assess the purity of a DM-2,6-NDC sample using reverse-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

DM-2,6-NDC analytical standard

-

Sample of DM-2,6-NDC for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v).[8] Adjust the pH of the aqueous component to approximately 2.0-2.2 with a small amount of phosphoric or formic acid.[8] Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh a known amount of DM-2,6-NDC analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Solution Preparation: Accurately weigh the DM-2,6-NDC sample to be analyzed and dissolve it in the same solvent as the standard to achieve a similar concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

-

Calculation: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve, accounting for the sample weight and dilution.

Synthesis of Poly(ethylene naphthalate) (PEN)

This protocol describes the two-step melt polymerization process to produce PEN, a primary application of DM-2,6-NDC.

Objective: To synthesize PEN via transesterification of DM-2,6-NDC with ethylene (B1197577) glycol, followed by polycondensation.

Materials:

-

This compound (1.0 eq)

-

Ethylene glycol (approx. 2.2 eq)

-

Transesterification catalyst (e.g., Zinc Acetate)

-

Polycondensation catalyst (e.g., Antimony Trioxide)

-

Stabilizer (e.g., Phosphoric acid)

-

Glass reactor with mechanical stirrer, nitrogen inlet, distillation column, vacuum pump.

Procedure:

-

Stage 1: Transesterification

-

Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.[10]

-

Add the transesterification catalyst (e.g., zinc acetate).

-

Under a slow stream of inert gas (nitrogen), begin stirring and gradually heat the reactor to 180-200 °C.[1]

-

Methanol is generated as a byproduct and should be continuously removed by distillation.[10]

-

Slowly increase the temperature to 220-230 °C to drive the reaction to completion, monitoring the distillation of methanol.[1] The reaction is complete when methanol distillation ceases. The product is bis(2-hydroxyethyl) naphthalate.

-

-

Stage 2: Polycondensation

-

Add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer (e.g., phosphoric acid) to the molten oligomer.[1]

-

Gradually increase the temperature to 270-290 °C while simultaneously reducing the pressure in the reactor to below 1 Torr.[1]

-

Ethylene glycol is evolved as a byproduct and removed under vacuum. The viscosity of the molten polymer will increase significantly.

-

Continue the reaction until the desired molecular weight (indicated by stirrer torque or melt viscosity) is achieved.

-

Extrude the molten PEN polymer from the reactor and cool to obtain the solid product.

-

Visualized Workflows and Pathways

As an industrial monomer, this compound is not known to be involved in biological signaling pathways. The following diagrams illustrate key chemical synthesis and analysis workflows.

Caption: Fischer esterification synthesis of DM-2,6-NDC.

Caption: General workflow for HPLC purity analysis.

Caption: Two-stage melt polymerization pathway to PEN.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(840-65-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2,6-DIMETHYLNAPHTHALENE(581-42-0) 13C NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nacatsoc.org [nacatsoc.org]

- 6. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. cipac.org [cipac.org]

- 9. researchgate.net [researchgate.net]

- 10. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) is an aromatic ester primarily utilized as a monomer in the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). Its rigid bicyclic aromatic structure imparts superior thermal, mechanical, and barrier properties to the resulting polymers compared to their terephthalate-based counterparts. While its principal application lies in materials science, the naphthalene (B1677914) scaffold is a recurring motif in medicinal chemistry, suggesting potential, albeit underexplored, relevance in drug discovery and development. This guide provides a detailed overview of the technical data and experimental protocols associated with DM-2,6-NDC.

Chemical Identity

| Property | Value |

| CAS Number | 840-65-3[1] |

| Molecular Formula | C₁₄H₁₂O₄[2] |

| Molecular Weight | 244.24 g/mol [1] |

| IUPAC Name | dimethyl naphthalene-2,6-dicarboxylate[2] |

Synonyms:

-

Dimethyl naphthalene-2,6-dicarboxylate[2]

-

2,6-Dicarbomethoxynaphthalene

-

Naphthalene-2,6-dicarboxylic acid, dimethyl ester

-

NDC

-

ndcm

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 187-193 °C | [1] |

| Boiling Point | > 300 °C | OECD SIDS |

| Density | 1.2379 g/cm³ (rough estimate) | ChemBK |

| Vapor Pressure | 3.3 x 10⁻⁴ Pa at 25 °C | OECD SIDS |

| Water Solubility | < 1 mg/L | |

| log Pow | 3.5 | OECD SIDS |

| Form | Crystals or white crystalline/flaky solid | [1] |

Experimental Protocols

Synthesis of this compound via Esterification

The industrial synthesis of DM-2,6-NDC is typically achieved through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol (B129727). Several methods have been reported, and the following is a generalized protocol based on patented procedures.

Materials:

-

2,6-Naphthalenedicarboxylic acid (2,6-NDA)

-

Methanol

-

Catalyst (e.g., sulfuric acid, sodium tungstate, or molybdenum oxide)[3][4]

-

Solvent (e.g., trimethyl trimellitate, optionally mixed with methyl benzoate (B1203000) or dimethyl o-phthalate)[3]

-

High-pressure reactor with agitation and a distillation setup

Procedure:

-

A slurry is prepared by mixing 2,6-NDA, an excess of methanol, the chosen solvent, and a catalytic amount of the selected catalyst.[3] The ratio of reactants and solvent can be optimized; for instance, a weight ratio of 1:3:3 for 2,6-NDA to trimethyl trimellitate to methanol has been described.[3]

-

The slurry is fed into a high-pressure reactor.

-

The reactor is heated to a temperature ranging from 130°C to 215°C under pressure.[4]

-

The reaction mixture is continuously agitated for a duration of 3 to 6 hours.[4]

-

During the reaction, water and unreacted methanol are continuously removed by distillation.

-

Upon completion, the reaction product is analyzed for the yield of DM-2,6-NDC, which can reach over 90 mol%.[3][4]

-

The crude product can be further purified by recrystallization.

Synthesis of Polyethylene Naphthalate (PEN) from this compound

DM-2,6-NDC is a key monomer for the production of PEN via a two-step melt polymerization process involving transesterification and subsequent polycondensation.[5]

Materials:

-

This compound (DM-2,6-NDC)

-

Ethylene (B1197577) glycol

-

Transesterification catalyst (e.g., zinc acetate (B1210297) or manganese acetate)[6]

-

Stabilizer (e.g., phosphoric acid)[5]

-

Polymerization reactor equipped with a stirrer, nitrogen inlet, and vacuum system

Procedure:

Step 1: Transesterification

-

DM-2,6-NDC and an excess of ethylene glycol are charged into the reactor along with the transesterification catalyst.[5]

-

The mixture is heated to a temperature range of 180-260°C under a nitrogen atmosphere.[6][7]

-

Methanol is liberated as a byproduct and removed from the reactor via distillation.[6] This step results in the formation of bis(2-hydroxyethyl) naphthalate and its oligomers.[5][6]

Step 2: Polycondensation

-

The polycondensation catalyst and a stabilizer are added to the reactor. The stabilizer helps to deactivate the transesterification catalyst.

-

The temperature is gradually increased to 270-300°C, and the pressure is reduced to below 1 Torr.[5][6]

-

Under these conditions, ethylene glycol is removed, and the molecular weight of the polymer increases. This process is monitored by the increase in viscosity of the melt.

-

The reaction is continued until the desired molecular weight of the PEN polymer is achieved.

Visualized Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Polymerization of DM-2,6-NDC to Polyethylene Naphthalate (PEN)

Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

Toxicological Data

| Test | Species | Result |

| Acute Oral LD50 | Rat | > 5000 mg/kg |

| Acute Dermal LD50 | Rat | > 2000 mg/kg |

| Skin Irritation | Rabbit | Slight irritant |

| Skin Sensitization | Guinea Pig | Not a sensitizer |

| Genotoxicity | In vitro assays | Not genotoxic (with limitations due to insolubility) |

A 28-day oral toxicity study in rats showed no treatment-related toxic effects.

Relevance to Drug Development

Direct studies on the biological activity or signaling pathways of this compound are not prominent in the current scientific literature. Its primary role is as a monomer in polymer synthesis. However, the naphthalene core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[8]

Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial agents: Naphthalene-based compounds have shown activity against various bacteria and fungi.[8][9]

-

Anti-inflammatory drugs: The non-steroidal anti-inflammatory drug (NSAID) Naproxen features a naphthaleneacetic acid core.[10]

-

Anticancer agents: Certain naphthalene-chalcone derivatives have demonstrated significant activity against cancer cell lines.[8]

-

Antiviral and antihypertensive properties: The naphthalene scaffold has been explored for these and other activities.[8]

The metabolic fate of naphthalene itself has been studied, revealing pathways involving the formation of reactive oxygen species, which contribute to its cytotoxicity.[8][11] While DM-2,6-NDC is not directly implicated in these pathways, the general toxicological profile of naphthalene-containing compounds is an important consideration for any potential biological application.

For drug development professionals, DM-2,6-NDC and its parent acid, 2,6-naphthalenedicarboxylic acid, can be considered as potential starting materials or scaffolds for the synthesis of novel chemical entities. The dicarboxylate functionality allows for derivatization to create diverse libraries of compounds for screening.[12]

Conclusion

This compound is a well-characterized chemical with a clearly defined primary application in the field of polymer science. Its synthesis and polymerization are well-documented processes. While direct biological data on DM-2,6-NDC is scarce, the prevalence of the naphthalene scaffold in medicinal chemistry suggests that this and related compounds could serve as valuable building blocks for the design and synthesis of new therapeutic agents. Further research would be required to explore any intrinsic biological activity of DM-2,6-NDC and its derivatives.

References

- 1. 2,6-萘二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

- 7. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- | 103091-56-1 | Benchchem [benchchem.com]

- 11. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure and Synthesis of Dimethyl 2,6-naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). This document details the well-established synthetic methodologies, including the oxidation of 2,6-dimethylnaphthalene (B47086) and subsequent esterification, providing detailed experimental protocols and tabulated quantitative data. Alternative synthetic strategies are also discussed. Spectroscopic data for the characterization of DM-2,6-NDC are presented, and key reaction pathways and experimental workflows are visualized using structured diagrams.

Introduction

This compound (DM-2,6-NDC) is a diester of naphthalenedicarboxylic acid with the chemical formula C₁₄H₁₂O₄.[1][2] It is a crucial building block in the synthesis of advanced polymers, most notably polyethylene naphthalate (PEN), which exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). These properties make PEN, and by extension its monomer DM-2,6-NDC, highly valuable in the manufacturing of films, fibers, and packaging materials. This guide serves as a technical resource for professionals in research and development, offering a detailed exploration of the synthesis and characterization of this important industrial chemical.

Chemical Structure and Properties

DM-2,6-NDC is a white crystalline solid with a molecular weight of 244.24 g/mol .[2] Its structure consists of a naphthalene (B1677914) ring substituted with two methoxycarbonyl groups at the 2 and 6 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl naphthalene-2,6-dicarboxylate | [1] |

| CAS Number | 840-65-3 | [2] |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [2] |

| Melting Point | 187-193 °C | [2] |

| Appearance | Crystals | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of DM-2,6-NDC is a two-step process that begins with the oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to produce 2,6-naphthalenedicarboxylic acid (2,6-NDCA). This is followed by the esterification of 2,6-NDCA with methanol.

Step 1: Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid

The liquid-phase air oxidation of 2,6-DMN is the preferred route to 2,6-NDCA. This process is typically catalyzed by a mixture of cobalt and manganese salts, with a bromine-containing promoter.[3]

Table 2: Reaction Conditions for the Oxidation of 2,6-Dimethylnaphthalene

| Parameter | Condition | Reference(s) |

| Catalyst | Cobalt, Manganese, and Bromine components | [3] |

| Solvent | Aliphatic monocarboxylic acid (e.g., acetic acid) | [3] |

| Temperature | 187-215 °C | [3] |

| Pressure | Sufficient to maintain a liquid phase | [3] |

| Oxygen Source | Molecular oxygen (e.g., air) | [3] |

A continuous process for the liquid-phase oxidation of 2,6-dimethylnaphthalene involves the continuous addition of the feedstock (2,6-DMN), a solvent (acetic acid), the catalyst system (cobalt, manganese, and bromine salts), and a source of molecular oxygen (air) to a reaction zone. The reaction is maintained at a temperature between 187-215°C and a pressure sufficient to keep the solvent in the liquid phase.[3] The resulting 2,6-naphthalenedicarboxylic acid precipitates out of the solution and is then separated from the mother liquor.[3] The purity of the 2,6-DMN feedstock can impact the yield and impurity profile of the final product.[3]

References

Navigating the Solubility Landscape of Dimethyl 2,6-Naphthalenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a diester of 2,6-naphthalenedicarboxylic acid, is a key monomer in the synthesis of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The processability and purification of DM-2,6-NDC are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for DM-2,6-NDC, outlines a general experimental protocol for its determination, and offers a logical framework for solvent selection.

Understanding the Solubility Profile of this compound

The molecular structure of DM-2,6-NDC, characterized by a large, aromatic naphthalene (B1677914) core and two methyl ester groups, governs its solubility. The naphthalene ring is nonpolar and hydrophobic, while the ester groups introduce a degree of polarity. This dual nature results in limited solubility in highly polar solvents like water and a preference for less polar or aromatic organic solvents, particularly at elevated temperatures.

Qualitative Solubility Data

Publicly available scientific literature and chemical databases provide limited qualitative solubility data for this compound. A summary of these observations is presented below.

| Solvent | Temperature | Solubility Description | Citation |

| Toluene | Hot | Soluble (with very faint turbidity) | [1][2][3][4][5] |

| Water | Ambient | Insoluble | [2][3][4][5] |

An Australian Industrial Chemicals Introduction Scheme (AICIS) report further characterizes this compound as a white crystalline solid that is essentially insoluble in water.[6] The report also notes the absence of non-aqueous solubility data.[6] A calculated partition coefficient (log P) of 3.5 suggests a strong preference for lipophilic or organic environments over aqueous ones.[2]

Experimental Protocol for Solubility Determination

General Gravimetric Method

-

Sample Preparation: A known excess of finely ground this compound is added to a sealed, temperature-controlled vessel containing a precise mass of the chosen organic solvent.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). This ensures the solvent is fully saturated with the solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed vial, and the exact mass of the solution is recorded. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DM-2,6-NDC) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved DM-2,6-NDC per 100 g of the solvent.

Logical Workflow for Solvent Screening and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of a compound like this compound.

Caption: A logical workflow for solvent screening and quantitative solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, its chemical structure and qualitative descriptions indicate a preference for aromatic solvents, particularly at elevated temperatures. The provided general experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. A systematic approach to solvent screening, as outlined in the workflow diagram, is crucial for efficient process development and optimization in the handling and purification of this important industrial monomer.

References

Part 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

An In-Depth Technical Guide to the Commercial Production of Dimethyl 2,6-Naphthalenedicarboxylate

This compound (DM-2,6-NDC), a difunctional aromatic ester, is a critical monomer in the synthesis of high-performance polymers, most notably Polyethylene (B3416737) Naphthalate (PEN).[1][2] PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it suitable for applications such as high-performance films, fibers, and advanced packaging.[1][3] The commercial production of DM-2,6-NDC is a multi-step process that demands precise control over reaction conditions and purification methods to achieve the high purity required for polymerization.[3][4]

This technical guide provides a comprehensive overview of the core processes involved in the commercial-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The primary route to DM-2,6-NDC begins with the synthesis of its precursor, 2,6-naphthalenedicarboxylic acid (2,6-NDA). The most established commercial method is the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).[3][5]

Core Reaction: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

In this process, 2,6-dimethylnaphthalene is oxidized using a source of molecular oxygen, typically air, in the presence of a heavy metal catalyst system.[2][3] The reaction is conducted in a liquid phase, with an aliphatic monocarboxylic acid, such as acetic acid, serving as the solvent.[3][6]

The catalyst system is crucial for achieving high yields and selectivity. A synergistic combination of cobalt and manganese acetates, along with a bromine source (like sodium bromide), is commonly employed.[3][7] This Co-Mn-Br catalyst facilitates the oxidation of the two methyl groups on the naphthalene (B1677914) ring to carboxylic acid groups.[7][8]

Key side products that can form during this process include trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA) from incomplete oxidation, and bromo-naphthalenedicarboxylic acid (BrNDA).[2][3] Minimizing these impurities is a primary objective in optimizing the reaction conditions.[3]

Experimental Protocol: Catalytic Oxidation of 2,6-DMN

The following protocol outlines a generalized continuous process for the liquid-phase oxidation of 2,6-DMN.

-

Reactor Charging : A continuous stirred-tank reactor is continuously fed with the reaction components: 2,6-dimethylnaphthalene, an aliphatic monocarboxylic acid solvent (e.g., acetic acid), and the catalyst system (cobalt, manganese, and bromine components).[3]

-

Oxygen Supply : A gas containing molecular oxygen, such as compressed air, is sparged into the reactor to provide the oxidant.[3]

-

Reaction Conditions : The reactor's contents are maintained at a temperature between 188°C to 216°C (370°F to 420°F) and under sufficient pressure to keep a significant portion of the acetic acid in the liquid phase.[3]

-

Product Slurry Formation : As the reaction proceeds, the resulting 2,6-NDA, which has limited solubility in the solvent, precipitates, forming a slurry.[3]

-

Product Removal and Separation : The reaction mixture, as a slurry of solid 2,6-NDA in the mother liquor, is continuously withdrawn from the reactor.[3] The solid 2,6-NDA is then separated from the mother liquor using methods like filtration or centrifugation.[3]

-

Post-Oxidation Treatment : It is often desirable to contact the reaction product mixture with an oxygen-containing gas again after it exits the primary reactor to further reduce impurities from incomplete oxidation.[3]

-

Washing and Drying : The separated 2,6-NDA crystals are washed to remove residual solvent, catalyst, and dissolved impurities, and then dried.

Data Presentation: Oxidation Process Parameters

| Parameter | Value | Reference |

| Reactant | 2,6-Dimethylnaphthalene (2,6-DMN) | [3] |

| Solvent | Aliphatic Monocarboxylic Acid (e.g., Acetic Acid) | [3] |

| Catalyst System | Cobalt, Manganese, and Bromine components | [3] |

| Mn:Co Atom Ratio | ~0.3:1 to ~5:1 | [3] |

| Total Co and Mn (wt% of solvent) | At least ~0.40% | [3] |

| Solvent to 2,6-DMN Weight Ratio | ~2:1 to ~12:1 (preferably ~3:1 to ~6:1) | [3] |

| Temperature | ~188°C to ~216°C (~370°F to ~420°F) | [3] |

| Pressure | Sufficient to maintain a liquid phase | [3] |

| Achievable Yield of 2,6-NDA | Nearly 90% | [7] |

Part 2: Esterification of 2,6-NDA to DM-2,6-NDC

The second core step in the production of DM-2,6-NDC is the esterification of the synthesized 2,6-NDA with methanol (B129727).[9][10] This reaction can be performed with or without a catalyst, and various solvents may be employed to enhance the process.[9]

Core Reaction: Esterification

The reaction involves heating 2,6-naphthalenedicarboxylic acid with methanol under pressure. Two ester linkages are formed, producing this compound and water as a byproduct. The use of a solvent is often preferred in industrial processes to handle the solid reactants and products and to prevent equipment clogging, as both 2,6-NDA and DM-2,6-NDC have high melting points and are sparingly soluble in methanol.[9][11]

Experimental Protocol: Esterification of 2,6-NDA

The following protocol describes a generalized continuous esterification process.

-

Slurry Preparation : A slurry is prepared containing 2,6-naphthalenedicarboxylic acid, methanol, and a high-boiling point solvent such as trimethyl trimellitate.[11] A catalyst may also be added to this slurry.

-

Reactor Feed : The slurry is continuously fed into a high-pressure, agitated reactor.

-

Reaction Conditions : The reaction is carried out at a temperature ranging from 200°C to 350°C (preferably 230°C to 300°C) and elevated pressure (e.g., 25 kg/cm ²G).[9][11]

-

Byproduct Removal : Water formed during the reaction, along with some unreacted methanol, is continuously withdrawn from the reactor to drive the equilibrium towards the product.[11]

-

Multi-Stage Reaction : For higher conversion, the reaction can be carried out in multiple stages. The product from the first reactor is fed into a second reactor for further esterification under similar conditions.[11]

-

Product Recovery : The final reaction mixture containing DM-2,6-NDC is collected. The product is then separated from the solvent and purified.

Data Presentation: Comparison of Esterification Catalysts

| Catalyst | Catalyst Loading (wt% of 2,6-NDA) | Methanol to 2,6-NDA Mass Ratio | Temperature (°C) | Time (h) | 2,6-NDA Conversion (%) | Reference |

| Ammonium Molybdate | 1% | 6:1 | 190°C | 0.5 | 95.03% | [12] |

| Sodium Tungstate | 3% | 6:1 | 215°C | 3 | 92.80% | [12] |

| Molybdenum Oxide | 0.1% | 3:1 (with solvent) | 270°C | - | 94.5% (yield) | [11] |

| No Catalyst (with solvent) | - | - | 280°C | 0.25 | 94.5% (yield) | [9] |

Part 3: Purification and Quality Specifications

To be suitable for high-grade polymer production, DM-2,6-NDC must be of very high purity.[2] The crude product from the esterification process undergoes rigorous purification, which may involve a combination of recrystallization from a solvent (like methanol or xylene) followed by fractional distillation.[10]

Data Presentation: Commercial Sales Specifications for DM-2,6-NDC

The final product is typically sold as white flakes or crystals.[4][13]

| Property | Value | Test Method |

| Organic Purity (wt%) | >99.95 | HPLC |

| Acid Number (mg KOH/g) | <0.02 | HPLC |

| Color (APHA) | ≤50 | Colorimeter/Melt |

| Ash (ppm) | <2 | Combustion |

(Source: Indorama Ventures Sales Specifications)[4]

Overall Commercial Production Workflow

The entire commercial production of this compound is an integrated process that begins with raw materials and ends with a highly purified product ready for polymerization.

References

- 1. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]

- 2. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 3. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 4. indoramaventures.com [indoramaventures.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Kinetics of 2,6-Dimethylnaphthalene to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation-Academax [academax.com]

- 9. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 10. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Safety and Handling of Dimethyl 2,6-naphthalenedicarboxylate

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (NDC), identified by CAS number 840-65-3, is a difunctional aromatic ester.[1] It primarily serves as a monomer in the production of specialty polyester (B1180765) polymers, such as polyethylene (B3416737) naphthalate (PEN).[2][3] The incorporation of NDC into polymers enhances their thermal stability, mechanical strength, and barrier properties.[1] Given its application in research and manufacturing, a thorough understanding of its safety and handling protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain experimental integrity. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and recommended safety procedures for this compound.

Chemical and Physical Properties

This compound is a white to very pale yellow crystalline solid at room temperature.[2][4] It has low water solubility and a low vapor pressure, indicating it is not highly volatile under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 840-65-3 | [5][6] |

| Molecular Formula | C₁₄H₁₂O₄ | [5][6][7] |

| Molecular Weight | 244.24 g/mol | [5][6] |

| Appearance | White to very pale yellow crystalline solid/powder | [2][4][8] |

| Melting Point | 187 - 193 °C | [5][8][9] |

| Boiling Point | 375.3 - 378 °C | [2][9] |

| Density | 0.92 - 1.2 g/cm³ | [2][9][10] |

| Water Solubility | < 1 mg/L at 23 °C (practically insoluble) | [2][10][11] |

| Vapor Pressure | 2.4 x 10⁻⁵ kPa at 25 °C | [2] |

| Flash Point | 232 °C | [5][7][10] |

| Log P (n-octanol/water) | 2.84 - 3.5 |[2][3][8] |

Hazard Identification and Classification

The hazard classification of this compound varies across different sources. Some safety data sheets (SDS) classify it as a hazardous substance causing skin, eye, and respiratory irritation, while others indicate it does not meet the criteria for GHS hazard classification.[6][7][12][13] A conservative approach, adopting the classifications that indicate a potential hazard, is recommended for all handling procedures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | References |

|---|---|---|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [12][13] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [12][13] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [12][13] |

| Hazardous to the Aquatic Environment, Long-term | 4 | H413: May cause long lasting harmful effects to aquatic life | None | None |[5] |

Toxicological Profile

The toxicological data for this compound suggests low acute toxicity via oral, dermal, and inhalation routes.[3][8] No carcinogenic or genotoxic effects have been identified.[3][5] There is no available data suggesting interaction with specific biological signaling pathways.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Result | References |

|---|---|---|---|---|

| Acute Toxicity | ||||

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [3][8] |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | [8] |

| LC₅₀ (4h) | Rat | Inhalation | > 2.15 mg/L | [8] |

| Irritation/Sensitization | ||||

| Skin Irritation | - | - | Causes skin irritation | [12] |

| Eye Irritation | - | - | Causes serious eye irritation | [12] |

| Skin Sensitization | - | - | No information available | [3][8] |

| Repeated Dose Toxicity | ||||

| NOAEL | Rat | Oral | 1000 mg/kg/day | [3] |

| Mutagenicity/Carcinogenicity | ||||

| Genotoxicity | In vitro | - | Negative in bacterial mutation and chromosomal aberration tests | [3] |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA |[5][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably using a local exhaust system or a chemical fume hood.[4][12]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Minimize dust generation and accumulation during transfer and weighing.[13]

-

Wash hands thoroughly after handling.[12]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage:

Exposure Controls and Personal Protective Equipment (PPE)

To minimize occupational exposure, a combination of engineering controls and personal protective equipment is essential.

-

Engineering Controls: A closed system or local exhaust ventilation should be installed to prevent direct worker exposure.[4] Safety showers and eyewash stations must be readily accessible.[4]

-

Personal Protective Equipment: The selection of PPE should be based on a risk assessment of the specific tasks being performed.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | References |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | [4][15] |

| Hand Protection | Chemically resistant, protective gloves. | [4][12] |

| Skin/Body Protection | Lab coat or protective clothing. Protective boots may be required depending on the scale of work. | [4][15] |

| Respiratory Protection | For operations generating dust, a NIOSH-approved dust respirator (e.g., N95 type) should be used. |[4][5] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention.[5][8][13]

-

Skin Contact: Immediately remove contaminated clothing.[13] Flush skin with plenty of soap and water for at least 15 minutes.[8][13] If skin irritation occurs, get medical advice.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[12] If eye irritation persists, seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek medical attention if feeling unwell.[4]

-

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][12]

-

Specific Hazards: Thermal decomposition can produce hazardous carbon oxides.[12][15]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12][13]

-

-

Accidental Release Measures:

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5][12] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8][12] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Uncleaned containers should be handled in the same manner as the product itself.

Cited Experimental Protocols

The safety and property data for this compound are derived from standardized experimental tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines.

-

Biodegradability (OECD 301 C): This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium. A low result (7% after 28 days for NDC) indicates the substance is not readily biodegradable.[3]

-

Vapor Pressure (OECD TG 104): The vapor pressure, a key indicator of a substance's volatility, is determined using methods like the effusion method, vapor saturation method, or gas saturation method.[3]

-

Water Solubility (OECD TG 105): This guideline describes methods to determine the solubility of substances in water, typically using a column elution method or a flask method, which is critical for assessing environmental fate.[3]

-

Partition Coefficient (n-octanol/water) (OECD TG 107): The Log P value is determined to assess a chemical's potential for bioaccumulation. The shake-flask method is commonly used, where the substance is partitioned between n-octanol and water.[3]

-

Combined Repeated Dose and Reproductive/Developmental Toxicity Study: This type of study, often following guidelines like OECD TG 422, involves administering the chemical to animals (e.g., rats) over a period to observe a wide range of toxic effects, including those on reproductive organs and offspring, to determine a No-Observed-Adverse-Effect Level (NOAEL).[3]

This compound is a compound with low acute toxicity but may pose irritation hazards to the skin, eyes, and respiratory system. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount. Professionals handling this chemical must be familiar with its properties and the emergency procedures required for safe management. By following the guidelines outlined in this document, researchers and scientists can mitigate risks and ensure a safe laboratory and manufacturing environment.

References

- 1. indoramaventures.com [indoramaventures.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | CAS#:840-65-3 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. aksci.com [aksci.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

precursors for Dimethyl 2,6-naphthalenedicarboxylate synthesis

An In-depth Technical Guide to the Synthesis of Dimethyl 2,6-naphthalenedicarboxylate

Introduction

This compound (DMNDC), a key intermediate, is primarily used in the production of high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN).[1][2][3] PEN exhibits superior thermal resistance, mechanical strength, and gas barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it invaluable for applications such as photographic films, fibers, and advanced packaging materials.[2][4] The synthesis of high-purity DMNDC is crucial for producing high-quality PEN polymers.

The most commercially viable route to DMNDC involves a two-step process: the oxidation of a suitable precursor to form 2,6-naphthalenedicarboxylic acid (2,6-NDA), followed by the esterification of 2,6-NDA with methanol (B129727).[5][6] This guide details the primary precursors and synthetic pathways, focusing on the liquid-phase oxidation of 2,6-dialkylnaphthalenes and the subsequent esterification.

Precursors for 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

The industrial synthesis of 2,6-NDA is dominated by the liquid-phase air oxidation of 2,6-dialkylnaphthalenes. The choice of the alkyl substituent is critical, with methyl and isopropyl groups being the most prominent.

2,6-Dimethylnaphthalene (2,6-DMN)

2,6-DMN is a widely used precursor for 2,6-NDA production.[2] A significant challenge lies in its separation from other dimethylnaphthalene isomers formed during synthesis, which have very similar physical properties.[7] One established synthetic route starts from o-xylene and butadiene, which are alkenylated and then cyclized.[1][5] Other methods include the methylation of naphthalene (B1677914) or 2-methylnaphthalene (B46627) over zeolite catalysts, though selectivity can be a challenge.[1]

2,6-Diisopropylnaphthalene (2,6-DIPN)

2,6-DIPN is an attractive alternative precursor because it can be more easily separated from its isomers compared to 2,6-DMN.[7] However, the oxidation of the isopropyl groups is generally more difficult than that of methyl groups, potentially leading to more by-products.[7]

Other Synthetic Routes

Alternative, less common methods for 2,6-NDA synthesis include:

-

Henkel Process : The thermal disproportionation of potassium naphthoates to dipotassium (B57713) 2,6-naphthalenedicarboxylate.[8]

-

From 2-Naphthoic Acid : Carboxylation of 2-naphthoic acid using carbon tetrachloride in the presence of a β-cyclodextrin catalyst.[9]

-

Diels-Alder Reaction : The [4+2] cycloaddition reaction can be employed to construct the naphthalene ring system, offering a pathway to functionalized naphthalenes.[10]

Synthesis of 2,6-NDA via Liquid-Phase Oxidation

The most convenient method for preparing 2,6-NDA is the liquid-phase, heavy-metal-catalyzed oxidation of 2,6-dialkylnaphthalenes using molecular oxygen, typically from air.[5][6] This process oxidizes the alkyl substituents to carboxylic acid groups.

Key Reaction Parameters

-

Catalyst System : A combination of cobalt and manganese salts (e.g., acetates) with a bromine source (e.g., potassium bromide or HBr) is typically used. The ratio of cobalt to manganese is a critical parameter influencing catalyst activity and product purity.[6][7][11]

-

Solvent : A low molecular weight aliphatic monocarboxylic acid, such as acetic acid, is the most common solvent.[5][11]

-

Temperature and Pressure : The reaction is conducted at elevated temperatures (e.g., 190-220°C) and pressures sufficient to maintain the solvent in the liquid phase.[5][9]

-

Byproducts : Common impurities include trimellitic acid (TMLA) from ring oxidation, 2-formyl-6-naphthoic acid (FNA) from incomplete oxidation, and bromo-naphthalenedicarboxylic acids (BrNDA) from ring bromination.[5][6]

Data on 2,6-NDA Synthesis via Oxidation

| Precursor | Catalyst System (Molar/Weight Ratios) | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Citation |

| 2,6-DMN | Co/Mn/Br | Acetic Acid | ~200 | 20 kg/cm ² | >95 | High | [9] |

| 2,6-DIPN | Co(OAc)₂/Mn(OAc)₂/KBr/KOAc (n(Co):n(Mn):n(Br):n(K) = 1:1:2:5) | Propionic Acid / Acetic Acid | 200 | 3 MPa | 82.76 | 98.56 | [12] |

| 2,6-DEN | Co(OAc)₂/Mn(OAc)₂/NaBr | Acetic Acid | 150-200 | N/A | ~90 | High | [7] |

| 2,6-DMN | Co/Mn/Br (Mn:Co atom ratio 5:1 to 0.3:1) | Acetic Acid | 188-216 (370-420°F) | Sufficient to maintain liquid phase | High | High | [5] |

Experimental Protocol: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

-

Reactor Charging : A high-pressure reactor (e.g., a titanium autoclave) equipped with a stirrer, heater, and gas inlet/outlet is charged with 2,6-dimethylnaphthalene, acetic acid (solvent), cobalt acetate, manganese acetate, and a bromine source (e.g., hydrogen bromide).[5][9]

-

Reaction Initiation : The reactor is sealed, purged with nitrogen, and then pressurized with air or a specific oxygen/nitrogen mixture. The contents are heated to the target temperature (e.g., 200°C) while stirring vigorously to ensure proper gas dispersion.[9]

-

Reaction Maintenance : The temperature and pressure (e.g., 20 kg/cm ²) are maintained for the duration of the reaction (typically 1-5 hours).[9][12] Air is continuously supplied to maintain the oxygen concentration, and off-gas is vented.[5][9]

-

Product Isolation : After cooling, the reactor is depressurized. The resulting slurry, containing precipitated 2,6-NDA, is removed.

-

Purification : The crude 2,6-NDA is separated from the mother liquor by filtration. It is then washed sequentially with hot water and ethanol (B145695) to remove residual catalyst and organic impurities.[8] The final product is dried under vacuum.

Synthesis of DMNDC via Esterification

The final step is the esterification of 2,6-NDA with methanol to produce DMNDC. This reaction can be performed with or without a catalyst at high temperatures.

Key Reaction Parameters

-

Solvent : Due to the low solubility of 2,6-NDA in methanol and the high melting point of the DMNDC product, clogging can be an issue in continuous processes.[13] Using a high-boiling-point solvent, such as trimethyl trimellitate, can mitigate these issues by keeping all components in a fluid state.[13][14]

-

Catalyst : While the reaction can proceed non-catalytically at high temperatures, catalysts like molybdenum oxide can be used.[13]

-

Temperature : The reaction is typically carried out at temperatures between 200°C and 350°C.[14]

Data on Esterification of 2,6-NDA

| Catalyst | Solvent | Temperature (°C) | Time | Yield (mol %) | Citation |

| None | Trimethyl Trimellitate | 270 | 20 min | 94.5 | [13] |

| None | Trimethyl Trimellitate | 280 | 15 min | 94.5 | [13] |

| None | Trimethyl Trimellitate / Methyl Benzoate | N/A | N/A | 91.2 | [15] |

| Molybdenum Oxide (0.1 wt%) | Trimethyl Trimellitate | N/A | N/A | 94.5 | [13] |

Experimental Protocol: Esterification of 2,6-NDA

-

Slurry Preparation : A slurry is prepared by mixing 2,6-naphthalenedicarboxylic acid, methanol, and a high-boiling-point solvent (e.g., trimethyl trimellitate) in a suitable weight ratio (e.g., 1:3:3 of NDA:Methanol:Solvent).[13] An optional catalyst can be added at this stage.

-

Reaction : The slurry is fed into a pre-heated high-temperature, high-pressure reactor. The reaction is maintained at the target temperature (e.g., 270°C) for a specified residence time (e.g., 20 minutes to 2 hours).[13]

-

Product Isolation : The reaction mixture is withdrawn from the reactor and cooled.

-

Purification : The crude product is purified, typically by dissolving the mixture in a suitable solvent (e.g., dimethylformamide) followed by crystallization to isolate the high-purity this compound.[13] The purity is often analyzed by gas chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. nacatsoc.org [nacatsoc.org]

- 3. CN112876359A - Preparation method of dimethyl 2, 6-naphthalenedicarboxylate - Google Patents [patents.google.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 6. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,6-NAPHTHALENEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 14. US5436364A - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

The Genesis of a High-Performance Monomer: A Technical History of Dimethyl 2,6-Naphthalenedicarboxylate

A comprehensive guide to the history, synthesis, and properties of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key building block for advanced polymers.

Introduction

This compound (DM-2,6-NDC) is a diester of significant industrial importance, primarily serving as a monomer for the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it a material of choice for demanding applications in electronics, automotive, and packaging industries. This technical guide provides a detailed account of the historical development, key synthetic methodologies, and physicochemical properties of DM-2,6-NDC, tailored for researchers, scientists, and professionals in drug development and material science.

Historical Development: A Timeline of Discovery and Commercialization

The journey to the industrial production of DM-2,6-NDC is intrinsically linked to the discovery and development of its parent acid, 2,6-naphthalenedicarboxylic acid (2,6-NDA), and the subsequent drive to produce the high-performance polymer, PEN.

The initial synthesis of 2,6-naphthalenedicarboxylic acid dates back to 1876 by Robert Evert and Victor Merz, who prepared it via the hydrolysis of 2,6-dicyanonaphthalene. However, it remained a laboratory curiosity for many decades. The impetus for its commercial development arose from the burgeoning field of polymer chemistry in the mid-20th century.

The synthesis technology for PEN began to be seriously explored in the 1950s.[1] Teijin, a Japanese chemical company, was a pioneer in this field, initiating research on PEN films and fibers and applying for patents in 1960.[1] However, a significant hurdle to the widespread adoption of PEN was the lack of an economically viable and scalable process for producing the high-purity monomer, DM-2,6-NDC.

A major breakthrough came with the development of industrial processes for 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key precursor to 2,6-NDA. In the early 1990s, companies like Nippon Steel, Chiyoda Corporation, and Mitsubishi Gas Chemical Company (MGC) were involved in the industrialization of 2,6-NDA production using o-xylene (B151617) and butadiene as starting materials.[1] The commercial landscape was significantly transformed when Amoco Chemical Company (later BP Amoco) established a large-scale commercial plant in Decatur, Alabama, utilizing a multi-step route from o-xylene and butadiene.[1] This development made high-purity 2,6-NDA and subsequently DM-2,6-NDC more readily available, paving the way for the broader commercialization of PEN. Today, several key players, including DuPont Teijin Films, Sumitomo Chemical, and Toray Industries, are prominent in the PEN market, underscoring the continued importance of DM-2,6-NDC.[2][3]

Synthesis of this compound: Key Methodologies

The industrial production of DM-2,6-NDC is a multi-step process that typically begins with the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), followed by its oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDA), and finally, the esterification of 2,6-NDA with methanol (B129727).

Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

Several routes have been developed for the synthesis of 2,6-NDA. The most commercially significant method involves the liquid-phase oxidation of 2,6-DMN.

Experimental Protocol: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

This process is typically carried out in a continuous manner in a reaction zone.[4]

-

Reactants: 2,6-dimethylnaphthalene, a source of molecular oxygen (typically air), a solvent (e.g., an aliphatic monocarboxylic acid like acetic acid), and a catalyst system.[4][5]

-

Catalyst: A heavy metal catalyst system comprising cobalt and manganese components, along with a bromine source (e.g., HBr, NaBr).[4][5] The atomic ratio of manganese to cobalt can vary, with ratios from 5:1 to 0.3:1 being reported.[4]

-

Reaction Conditions: The reaction is maintained at a temperature of approximately 370°F to 420°F (188°C to 216°C) and under sufficient pressure to keep the solvent in the liquid phase.[4] The weight ratio of the solvent to 2,6-dimethylnaphthalene is typically in the range of 2:1 to 12:1.[6]

-

Procedure:

-

The reactants and catalyst are continuously fed into the reaction zone.

-

The mixture is vigorously agitated to ensure efficient contact between the gas and liquid phases.

-

The oxidation of the methyl groups of 2,6-DMN to carboxylic acid groups occurs, producing 2,6-NDA.

-

Side products such as trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), and bromo-naphthalenedicarboxylic acid (BrNDA) can also be formed.[4]

-

The product mixture, a slurry containing solid 2,6-NDA, is continuously withdrawn from the reactor.

-

-

Purification: The crude 2,6-NDA is separated from the mother liquor and can be further purified by methods such as high-temperature hydrogenation to obtain high-purity 2,6-NDA suitable for polymerization.[5]

Esterification of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) to this compound (DM-2,6-NDC)

The final step in the production of DM-2,6-NDC is the esterification of 2,6-NDA with methanol.

Experimental Protocol: Acid-Catalyzed Esterification of 2,6-NDA

This is a common laboratory and industrial method for producing DM-2,6-NDC.

-

Reactants: 2,6-naphthalenedicarboxylic acid and methanol.[7]

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid.[7] Other catalysts like ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have also been investigated.[8]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for an extended period (e.g., 24 hours) to drive the reaction to completion.[7] Studies have also explored higher temperatures (e.g., 190°C) under pressure to reduce reaction times.[8] The mass ratio of methanol to 2,6-NDA is typically high (e.g., 6:1) to act as both a reactant and a solvent.[8]

-

Procedure:

-

2,6-naphthalenedicarboxylic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.[7]

-

A catalytic amount of concentrated sulfuric acid is added.[7]

-

The mixture is heated to reflux with stirring.

-

Upon completion of the reaction, the mixture is cooled and poured into a large volume of ice water to precipitate the product.[7]

-

The white precipitate of this compound is collected by filtration.

-

The product is washed thoroughly with water to remove any residual acid and methanol.[7]

-

The final product is dried in a vacuum oven.[7] A yield of 89% has been reported for this method.[7]

-

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DM-2,6-NDC is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₄ | [9] |

| Molar Mass | 244.24 g/mol | [9] |

| Appearance | White crystalline or flaky solid | [10] |

| Melting Point | 187-193 °C | [7][11] |

| Boiling Point | 378 °C | [10] |

| Density | 1.2379 g/cm³ (rough estimate) | |

| Vapor Pressure | 2.4 x 10⁻⁵ kPa at 25°C | [10] |

| Water Solubility | < 1 mg/L at 23°C | [10] |

| Solubility in other solvents | Soluble in hot toluene (B28343) (very faint turbidity) | [7] |

| Log P (octanol-water partition coefficient) | 2.84 (calculated) | [10] |

Visualizing the Synthesis: Pathways and Workflows

To further elucidate the production process of this compound, the following diagrams illustrate the key synthesis pathways and a general experimental workflow.

Conclusion

The history and discovery of this compound are a testament to the synergy between fundamental chemical research and industrial innovation. From its early academic synthesis to its large-scale production driven by the demand for high-performance polymers, the journey of DM-2,6-NDC highlights the critical role of developing efficient and scalable synthetic methodologies. The detailed experimental protocols and physicochemical data provided in this guide offer a valuable resource for researchers and professionals working with this important monomer, facilitating further advancements in material science and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. grandviewresearch.com [grandviewresearch.com]

- 3. expertmarketresearch.com [expertmarketresearch.com]

- 4. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 7. This compound | 840-65-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. This compound | CAS#:840-65-3 | Chemsrc [chemsrc.com]

The Central Role of Dimethyl 2,6-Naphthalenedicarboxylate in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a diester of 2,6-naphthalenedicarboxylic acid, serves as a critical monomer in the synthesis of high-performance polyesters. Its rigid and planar naphthalene (B1677914) ring structure imparts exceptional thermal, mechanical, and barrier properties to the resulting polymers, most notably Polyethylene (B3416737) Naphthalate (PEN). This technical guide provides an in-depth exploration of the synthesis, properties, and polymerization of DM-2,6-NDC, with a focus on its primary role in the production of PEN. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field of polymer chemistry.

Synthesis of this compound (DM-2,6-NDC)

The industrial production of DM-2,6-NDC is primarily achieved through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol (B129727). 2,6-NDA itself is typically synthesized via the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).

Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

A common laboratory-scale synthesis of 2,6-NDA involves the oxidation of a suitable precursor. An established method is the thermal disproportionation of potassium naphthoates.

Experimental Protocol: Synthesis of 2,6-Naphthalenedicarboxylic Acid

-

Preparation of Dipotassium (B57713) Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride (B1165640) is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, followed by the addition of methanol to precipitate dipotassium naphthalate. The precipitate is filtered and dried.

-

Carbonation: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in an autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400–430°C for 1.5 hours.

-

Isolation of 2,6-NDA: After cooling, the solid product is dissolved in water, treated with decolorizing carbon, and filtered. The filtrate is heated and acidified with concentrated hydrochloric acid to a pH of 1, causing 2,6-naphthalenedicarboxylic acid to precipitate. The precipitate is filtered, washed with water and ethanol, and dried.[1]

Esterification of 2,6-NDA to DM-2,6-NDC

The esterification of 2,6-NDA with methanol is a key step in producing high-purity DM-2,6-NDC for polymerization.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 2,6-naphthalenedicarboxylic acid and an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Quenching and Precipitation: After the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the this compound.

-

Purification: Collect the white precipitate by filtration, wash thoroughly with water to remove any residual acid and methanol, and then dry the product in a vacuum oven.

Industrial Production: In an industrial setting, the esterification is often carried out as a continuous process at elevated temperatures (200-350°C) and pressures.[2] The use of a solvent, such as trimethyl trimellitate, can enhance the reaction rate and prevent clogging of the equipment.[2][3]

Caption: Synthesis pathway of this compound.

Properties of this compound

DM-2,6-NDC is a white crystalline solid with properties that make it suitable as a monomer for high-temperature polymerization processes.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Melting Point | 187-193 °C |

| Boiling Point | ~375 °C |

| Density | ~1.2 g/cm³ |

| Solubility | Insoluble in water; Soluble in hot toluene |

Role in Polymer Chemistry: Synthesis of Polyethylene Naphthalate (PEN)

The primary and most significant role of DM-2,6-NDC in polymer chemistry is as a monomer for the synthesis of Polyethylene Naphthalate (PEN), a high-performance polyester. PEN is produced through a two-step melt polymerization process: transesterification followed by polycondensation.

Polymerization Mechanism

-

Transesterification: DM-2,6-NDC is reacted with an excess of ethylene (B1197577) glycol in the presence of a catalyst (e.g., zinc acetate (B1210297) or manganese acetate) at elevated temperatures (180-230°C). In this step, methanol is eliminated and bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate is formed.

-

Polycondensation: The temperature is further increased (270-290°C), and a vacuum is applied. A second catalyst (e.g., antimony trioxide) is often used. During this stage, ethylene glycol is removed, and the molecular weight of the polymer chain increases to form high molecular weight PEN.

Experimental Protocol: Synthesis of Polyethylene Naphthalate (PEN)

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with this compound and ethylene glycol in a molar ratio of approximately 1:2.2. The transesterification catalyst is added.

-